molecular formula C11H23NO2 B13006901 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol

Cat. No.: B13006901
M. Wt: 201.31 g/mol
InChI Key: UQCHGXAOTLPNOI-UHFFFAOYSA-N
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Description

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol is an organic compound that features a tetrahydropyran ring, an amino group, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino-substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-methyl-2-(oxan-4-ylamino)pentan-1-ol

InChI

InChI=1S/C11H23NO2/c1-9(2)7-11(8-13)12-10-3-5-14-6-4-10/h9-13H,3-8H2,1-2H3

InChI Key

UQCHGXAOTLPNOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CCOCC1

Origin of Product

United States

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